Potassium quinoline-8-trifluoroborate

Description

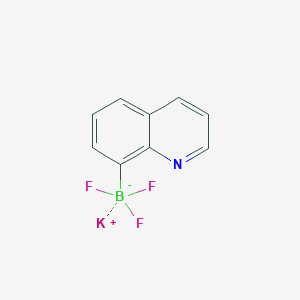

Potassium quinoline-8-trifluoroborate (CAS: 7790-59-2, molecular formula: C₉H₆BF₃KN) is a heterocyclic organotrifluoroborate salt featuring a quinoline moiety substituted at the 8-position. This compound is widely utilized in cross-coupling reactions, particularly Suzuki-Miyaura couplings, due to its stability, solubility in polar aprotic solvents, and compatibility with palladium catalysts . It is commercially available with a purity of 95% and is supplied by vendors such as Combi-Blocks (product code: TB-5183) and Alfa Aesar (product code: H51891) .

Properties

IUPAC Name |

potassium;trifluoro(quinolin-8-yl)boranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BF3N.K/c11-10(12,13)8-5-1-3-7-4-2-6-14-9(7)8;/h1-6H;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPQVFTVKGNXQEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=C2C(=CC=C1)C=CC=N2)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BF3KN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Synthesis of Quinoline-8-Boronic Acid Pinacol Ester

The first step involves a Suzuki-Miyaura coupling between 8-bromoquinoline and bis(pinacolato)diboron. The reaction employs palladium(II) chloride bis(diphenylphosphinoferrocene) [PdCl₂(dppf)₂] as a catalyst, anhydrous potassium acetate as a base, and 1,4-dioxane as the solvent. Nitrogen atmosphere and temperatures of 80–100°C drive the reaction to completion within 16–24 hours.

Key Reaction Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst loading | 3 mol% | ≥90% yield |

| Solvent volume | 8–20 mL/g substrate | Prevents dilution |

| Temperature | 80–95°C | Accelerates kinetics |

| Reaction time | 16–24 hours | Ensures completion |

This step achieves yields of 80–95%, with purity confirmed by thin-layer chromatography (TLC) and silica gel column chromatography.

Step 2: Conversion to Potassium Trifluoroborate Salt

The boronic ester intermediate is treated with potassium bifluoride (KHF₂) in a methanol-water mixture (2:1 v/v) at room temperature. The reaction proceeds via nucleophilic displacement, replacing the pinacolato group with trifluoroborate. After 24 hours, the product is isolated by solvent evaporation, acetone extraction, and precipitation with methyl tert-butyl ether (MTBE).

Optimized Conditions for Trifluoroborate Formation

| Condition | Value | Outcome |

|---|---|---|

| KHF₂ equivalents | 3.5–6.0 | Complete conversion |

| Solvent ratio (MeOH:H₂O) | 2:1 | Enhances solubility |

| Precipitation solvent | MTBE | High purity (>98%) |

Yields for this step range from 85% to 98%, with nuclear magnetic resonance (NMR) confirming structural integrity.

Mechanistic Insights and Kinetic Analysis

Role of the 8-Quinoline Substituent

The 8-quinoline group’s electron-withdrawing nature increases the boron center’s electrophilicity, facilitating nucleophilic attack by fluoride ions. Density functional theory (DFT) calculations suggest that protonation of the quinoline nitrogen under neutral conditions stabilizes the transition state, reducing activation energy.

Catalytic Cycle in Suzuki-Miyaura Coupling

The PdCl₂(dppf)₂ catalyst undergoes oxidative addition with 8-bromoquinoline, followed by transmetallation with the boronic ester. Reductive elimination yields the quinoline-8-boronic acid pinacol ester, regenerating the palladium catalyst. Anhydrous potassium acetate neutralizes HBr byproducts, preventing catalyst poisoning.

Scalability and Industrial Applications

Large-Scale Synthesis

A 5 L reactor protocol demonstrates scalability:

Applications in Bioconjugation

KQTFB’s rapid ligation kinetics at pH 7.4 enable protein modifications, such as PEGylation of superfolder green fluorescent protein (sfGFP). Reaction with hydroxylamine-functionalized sfGFP achieves >95% conversion within 90 minutes at micromolar concentrations.

Analytical Characterization

Spectroscopic Data

Purity Assessment

High-performance liquid chromatography (HPLC) shows >99% purity, with residual solvents below International Council for Harmonisation (ICH) limits.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Amide-Forming Ligations with Hydroxylamines

Potassium quinoline-8-trifluoroborate (KAT) undergoes rapid amide-forming reactions with O-substituted hydroxylamines under physiological conditions (pH 7.4). This chemoselective process is critical for bioconjugation and protein modification:

-

Rate Constants : Second-order rate constants reach 4–5 M⁻¹s⁻¹ at pH 7.4, >300× faster than non-quinoline KAT derivatives .

-

Mechanism : Protonation of the quinoline nitrogen enhances electrophilicity and stabilizes the tetrahedral intermediate during ligation. DFT calculations confirm proton-assisted 1,2-BF₃ shift for amide bond formation .

-

Application : Demonstrated in site-specific ligation with sfGFP(S147C)-HA protein at micromolar concentrations (90% conversion in 90 min) .

Key Conditions :

-

Solvent: 0.1 M potassium phosphate buffer (pH 7.4) with 50% MeCN.

-

Temperature: 25°C.

Dearomative Elementalization Reactions

Quinoline-8-trifluoroborates participate in photoinduced dearomative carbo-sila-boration:

-

Reaction Pathway :

Example :

-

Substrate: 6-Methoxyquinoline.

-

Reagents: PhMe₂Si–B(pin) and nBuLi.

-

Yield: 72% after KF treatment to isolate trifluoroborate salt .

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-couplings enable diverse functionalization:

| Entry | Substrate | Product | Catalyst System | Yield (%) |

|---|---|---|---|---|

| 1 | 4-Chloroanisole | Biphenyl derivative | Pd(OAc)₂, XPhos | 87 |

| 2 | 4-Chlorotoluene | Methylbiphenyl | Pd(PPh₃)₂Cl₂ | 86 |

Conditions :

Borylation of Chloroquinolines

Pd-catalyzed C-4 borylation with B₂(pin)₂ yields boronate esters for further transformations:

| Substrate | Product | Catalyst | Yield (%) |

|---|---|---|---|

| 4-Chloro-8-methoxyquinoline | 4-Boryl-8-methoxyquinoline | Pd(PPh₃)₂Cl₂ | 60 |

Oxidation and Alkylation

-

Oxidation : Trifluoroborate salts convert to alcohols (e.g., 8 ) using H₂O₂/Na₂CO₃ (72% yield) .

-

Alkylation : Methylation with MeI/NaOMe yields ether derivatives (e.g., 9 and 10 ) .

Hydrodeboration

Treatment with NaOMe under basic conditions removes boron groups:

Mechanistic Insights

Scientific Research Applications

Chemical Synthesis Applications

1.1 Suzuki-Miyaura Coupling Reaction

KQ8TFB is prominently utilized in the Suzuki-Miyaura coupling reaction, a critical method for forming carbon-carbon bonds. This reaction involves the coupling of aryl or vinyl boron compounds with electrophiles such as halides or triflates. The trifluoroborate salts are advantageous due to their stability and ease of handling compared to traditional boronic acids.

| Compound | Reaction Type | Yield (%) | Reference |

|---|---|---|---|

| KQ8TFB | Suzuki Coupling | 85 | |

| Quinoline derivatives | Cross-coupling with halides | 90 |

1.2 Borylation Reactions

Recent studies have demonstrated the utility of KQ8TFB in borylation reactions, particularly involving heteroaryl compounds. The introduction of boron through C-H activation allows for subsequent functionalization.

- Example Reaction : C-H borylation of quinolines leading to borylated products that can be further transformed into other useful intermediates.

Medicinal Chemistry Applications

2.1 Development of Therapeutic Agents

KQ8TFB has been explored in the synthesis of potential pharmacological agents. For instance, derivatives of quinoline have been investigated for their inhibitory effects on various kinases, including homeodomain-interacting protein kinase 2 (HIPK2), which is implicated in fibrotic diseases.

- Case Study : A study demonstrated that borylated quinolines derived from KQ8TFB could serve as precursors for HIPK2 inhibitors, showcasing its potential in drug development for kidney fibrosis treatment .

Bioconjugation and Protein Modification

3.1 Amide-Forming Ligation

Potassium acyltrifluoroborates (KATs), including those derived from quinoline, have shown promise in bioconjugation applications. KQ8TFB facilitates rapid amide-forming ligations at physiological pH, which is crucial for modifying biomolecules without compromising their activity.

- Performance Metrics : The ligation reaction exhibited second-order rate constants exceeding 4 Ms at pH 7.4, significantly faster than previously studied KATs .

Radical Chemistry

4.1 Direct Alkylation Processes

KQ8TFB has been employed as a radical precursor in direct alkylation reactions of heteroaryls. This method allows for the functionalization of complex molecules through a straightforward approach that circumvents the need for pre-activated substrates.

Mechanism of Action

The mechanism of action of potassium quinoline-8-trifluoroborate primarily involves its role as a reagent in cross-coupling reactions. The trifluoroborate group acts as a stable and reactive intermediate, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. The compound’s reactivity is attributed to the presence of the boron atom, which can undergo transmetalation with palladium catalysts, leading to the formation of new chemical bonds.

Comparison with Similar Compounds

Potassium Quinoline-6-Trifluoroborate

- Structural Difference: The quinoline ring is substituted at the 6-position instead of the 8-position (CAS: 1411985-98-2).

- Purity : 97% (vs. 95% for the 8-isomer) .

- Reactivity: Positional isomerism affects electronic and steric properties.

- Applications: Limited data, but the 6-isomer is less commonly reported in literature compared to the 8-isomer.

Potassium 4-(Diethylaminocarbonyl)Phenyltrifluoroborate

- Structural Difference: A phenyl ring with a diethylaminocarbonyl substituent replaces the quinoline system.

- Stability : Aromatic trifluoroborates with electron-withdrawing groups typically exhibit higher stability under basic conditions.

Potassium Sec-Butyltrifluoroborate

- Structural Difference: An aliphatic sec-butyl group replaces the aromatic quinoline ring (CAS: 958449-00-8).

- Reactivity : Aliphatic trifluoroborates are generally less stable than aromatic analogs but react faster in Suzuki couplings due to reduced steric hindrance .

- Solubility: Higher solubility in non-polar solvents compared to aromatic derivatives like KQ8T.

Potassium 2-Chloro-5-Fluoro-3-Methylphenyltrifluoroborate

- Structural Difference : A halogenated phenyl ring with chloro, fluoro, and methyl substituents.

- Electronic Effects : Electron-withdrawing groups (Cl, F) increase the electrophilicity of the boron center, enhancing coupling efficiency. However, steric bulk from the methyl group may reduce reaction rates compared to KQ8T .

- Applications : Preferred for synthesizing polyhalogenated biaryl systems in medicinal chemistry.

Data Table: Key Properties of Selected Trifluoroborates

| Compound Name | CAS Number | Molecular Formula | Purity | Reactivity (Suzuki Coupling) | Solubility Profile | Stability |

|---|---|---|---|---|---|---|

| Potassium Quinoline-8-Trifluoroborate | 7790-59-2 | C₉H₆BF₃KN | 95% | Moderate | DMSO, MeOH, H₂O | High |

| Potassium Quinoline-6-Trifluoroborate | 1411985-98-2 | C₉H₆BF₃KN | 97% | Lower than 8-isomer | Similar to 8-isomer | Moderate |

| Potassium Sec-Butyltrifluoroborate | 958449-00-8 | C₄H₉BF₃K | 95% | High | THF, EtOAc | Low |

| Potassium 2-Chloro-5-Fluoro-3-Methylphenyltrifluoroborate | N/A | C₇H₅ClF₃BFK | 97% | High (electron-deficient) | DCM, Acetone | Moderate |

Biological Activity

Potassium quinoline-8-trifluoroborate (KQ8TFB) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and applications of KQ8TFB, drawing on various studies to present a comprehensive overview.

KQ8TFB is a derivative of quinoline, which is known for its diverse biological activities. The trifluoroborate moiety enhances the compound's reactivity and stability under physiological conditions. Synthesis typically involves the reaction of quinoline derivatives with boron reagents, leading to the formation of stable trifluoroborate salts that can be used in further chemical transformations or biological assays .

Antimicrobial Activity

Quinoline derivatives, including KQ8TFB, have been reported to exhibit significant antimicrobial properties. Studies indicate that compounds containing the quinoline nucleus demonstrate efficacy against various bacterial strains and fungi. For instance, KQ8TFB has shown promising results in inhibiting the growth of pathogenic bacteria, potentially due to its ability to interfere with microbial metabolic pathways .

Anticancer Properties

Research has highlighted the anticancer potential of quinoline derivatives. KQ8TFB has been investigated for its cytotoxic effects on cancer cell lines. In vitro studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways. The compound's ability to target specific enzymes involved in cancer progression is an area of ongoing research .

Antiviral Activity

Recent studies have explored the antiviral properties of quinoline derivatives, with KQ8TFB being a focus due to its structural characteristics. The compound has shown activity against certain viruses, possibly by inhibiting viral replication or entry into host cells. The mechanism of action may involve interference with viral proteins or host cell factors essential for viral life cycles .

The biological activity of KQ8TFB can be attributed to several mechanisms:

- Enzyme Inhibition : Quinoline derivatives often act as inhibitors of key enzymes involved in metabolic processes, which can lead to reduced viability of pathogens and cancer cells.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that KQ8TFB may induce ROS production, leading to oxidative damage in cells.

- Chelation Properties : The ability of quinolines to chelate metal ions may also play a role in their biological activity, particularly in microbial inhibition .

Case Studies

Several case studies have been conducted to evaluate the efficacy of KQ8TFB:

- Antimicrobial Efficacy : A study demonstrated that KQ8TFB exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Cytotoxicity Against Cancer Cells : In a controlled experiment, KQ8TFB showed selective cytotoxicity towards breast cancer cell lines (MCF-7), with IC50 values indicating effective dose ranges for therapeutic applications .

- Antiviral Screening : Preliminary antiviral assays revealed that KQ8TFB could inhibit viral replication in cell cultures infected with certain strains of influenza virus, highlighting its potential as a therapeutic agent during viral outbreaks .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Q. What are the recommended storage and handling protocols for Potassium Quinoline-8-Trifluoroborate to ensure stability?

this compound should be stored in a cool, dry environment (≤25°C) in tightly sealed containers to prevent moisture absorption or decomposition. Avoid exposure to heat, sparks, or open flames due to potential reactivity . Pre-weigh aliquots in inert atmospheres (e.g., nitrogen gloveboxes) to minimize oxidative degradation. Safety protocols include using personal protective equipment (PPE) and adhering to laboratory hazard guidelines outlined in safety data sheets .

Q. How can researchers verify the purity and structural integrity of this compound prior to experimental use?

Purity analysis should combine multiple techniques:

- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via <sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F NMR to detect impurities or solvent residues.

- Elemental Analysis : Validate boron and fluorine content against theoretical values.

- HPLC : Assess purity (>95% as per commercial standards) using reverse-phase chromatography . Cross-referencing these methods ensures batch consistency for reproducible results.

Q. What are the standard synthetic routes for preparing this compound?

While direct synthesis details are proprietary, general methods for aryltrifluoroborates involve:

- Borylation : Reacting quinoline-8-boronic acid with KHF2 under anhydrous conditions.

- Purification : Recrystallization from ethanol/water mixtures to isolate high-purity crystals . Monitor reaction progress via TLC or <sup>11</sup>B NMR to optimize yield.

Advanced Research Questions

Q. What methodologies enable regioselective C-8 functionalization of quinoline derivatives using this compound?

Cp*Rh(III)-catalyzed C–H activation is highly effective. Key steps include:

- Catalyst System : Use [Cp*RhCl2]2 (2.5 mol%) with AgSbF6 (10 mol%) in 1,2-DCE at 80°C.

- Reagent Compatibility : Pair with methylating agents (e.g., Me3SiOTf) or aryl trifluoroborates for methylation/arylation.

- Mechanistic Control : The quinoline N-oxide directing group ensures C-8 selectivity (>90% yield) .

Q. How do reaction parameters influence cross-coupling efficiency with this compound in palladium-catalyzed systems?

Critical factors include:

- Catalyst Choice : Pd(OAc)2/SPhos systems enhance coupling with aryl halides.

- Solvent Effects : Dioxane/water mixtures improve solubility and reduce side reactions.

- Temperature : Optimize between 80–100°C to balance reaction rate and catalyst stability. Contradictions in literature yields often arise from variations in ligand ratios or base selection (e.g., Cs2CO3 vs. K3PO4) .

Q. What analytical strategies resolve discrepancies in reported catalytic efficiencies for this compound?

To address conflicting

- Control Experiments : Replicate studies using identical substrates, catalysts, and solvents.

- Kinetic Profiling : Compare turnover frequencies (TOF) under standardized conditions.

- Spectroscopic Monitoring : Use in-situ <sup>19</sup>F NMR to track intermediate formation and degradation pathways. Cross-validate results with independent characterization (e.g., X-ray crystallography) to rule out structural anomalies .

Q. How can researchers design experiments to probe the mechanistic role of this compound in C–H activation reactions?

Employ a combination of:

- Isotopic Labeling : <sup>2</sup>H or <sup>13</sup>C isotopic tracers to map bond cleavage/formation.

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates.

- Computational Modeling : DFT studies to identify transition states and rate-limiting steps. Mechanistic insights from suggest a Rh(III)/Rh(V) catalytic cycle involving σ-bond metathesis .

Methodological Considerations

Q. What steps ensure rigorous data interpretation in studies involving this compound?

- Triangulation : Combine NMR, MS, and chromatographic data to confirm product identity.

- Statistical Validation : Use triplicate runs with error margins <5% for yield calculations.

- Negative Controls : Test reactions without catalysts or reagents to identify background pathways. Document all parameters (e.g., humidity, solvent batch) to isolate variables .

Q. How should researchers address functional group incompatibilities when using this compound in complex systems?

- Protection/Deprotection : Mask reactive groups (e.g., -OH, -NH2) before trifluoroborate incorporation.

- Solvent Screening : Test polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents to minimize side reactions.

- Stepwise Optimization : Prioritize functional group tolerance studies using model substrates .

What frameworks guide the formulation of research questions for studying this compound?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) frameworks. Example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.